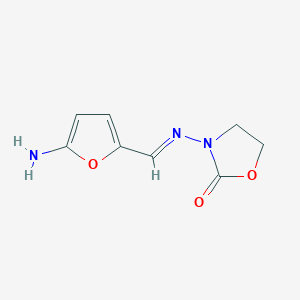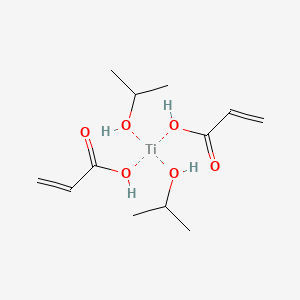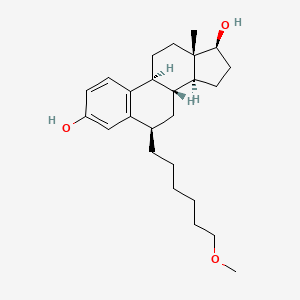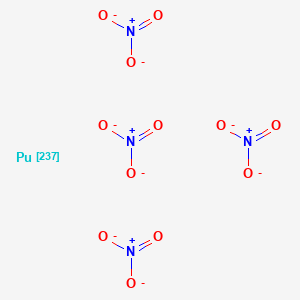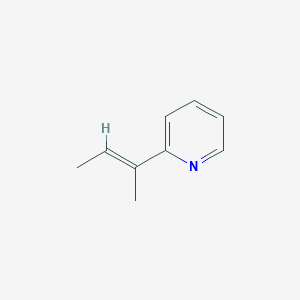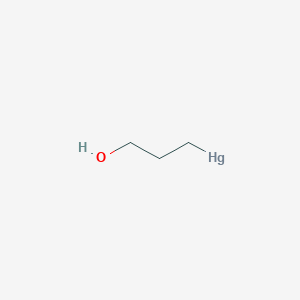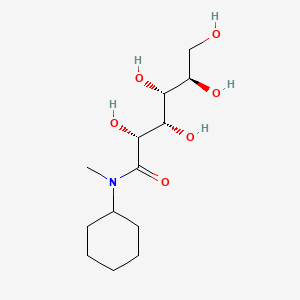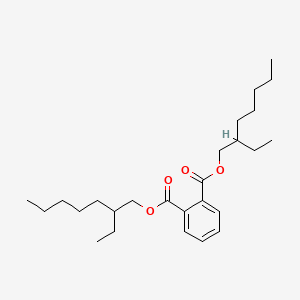
Bis(2-ethylheptyl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylheptyl) phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. It is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid that is soluble in oil but not in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-ethylheptyl) phthalate is synthesized by the esterification of phthalic anhydride with 2-ethylheptanol. The reaction typically involves an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process can be summarized as follows: [ \text{Phthalic Anhydride} + 2 \text{(2-ethylheptanol)} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 2-ethylheptanol to phthalic anhydride in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-ethylheptyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form phthalic acid and 2-ethylheptanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-ethylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Depending on the nucleophile, various substituted phthalates.
Aplicaciones Científicas De Investigación
Bis(2-ethylheptyl) phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential toxicological effects and its role in medical devices.
Industry: Widely used in the manufacture of consumer products such as toys, packaging materials, and medical tubing
Mecanismo De Acción
The mechanism by which Bis(2-ethylheptyl) phthalate exerts its effects involves several molecular targets and pathways:
Endocrine Disruption: It can mimic or interfere with the action of hormones, particularly estrogen, by binding to hormone receptors.
Oxidative Stress: It can induce the production of reactive oxygen species, leading to oxidative stress and cellular damage.
Cell Proliferation and Apoptosis: It can affect cell proliferation and apoptosis by modulating signaling pathways such as PPARα activation and perturbation of fatty acid metabolism
Comparación Con Compuestos Similares
Bis(2-ethylheptyl) phthalate is similar to other phthalates such as:
Bis(2-ethylhexyl) phthalate (DEHP): Commonly used as a plasticizer with similar applications but different molecular structure.
Diisononyl phthalate (DINP): Another plasticizer with a longer carbon chain.
Diisodecyl phthalate (DIDP): Used in similar applications but with a different carbon chain length.
Uniqueness: this compound is unique in its specific balance of flexibility and durability, making it particularly suitable for certain industrial applications where these properties are critical .
Propiedades
Número CAS |
70152-36-2 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
bis(2-ethylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-9-11-15-21(7-3)19-29-25(27)23-17-13-14-18-24(23)26(28)30-20-22(8-4)16-12-10-6-2/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3 |
Clave InChI |
SGKJLUZIKNCQOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


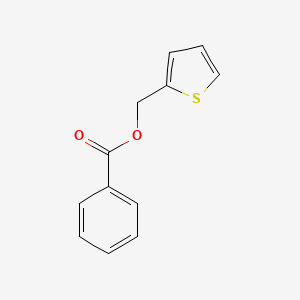



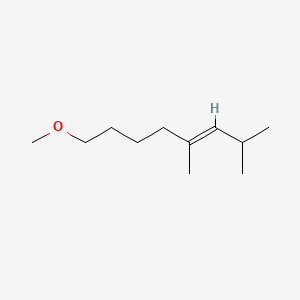
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
